Sodium phenoxymethanesulfinate

Description

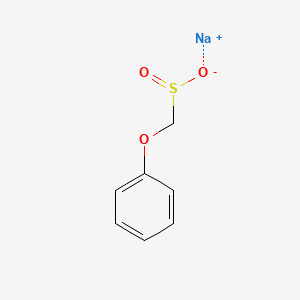

Structure

2D Structure

Properties

Molecular Formula |

C7H7NaO3S |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

sodium;phenoxymethanesulfinate |

InChI |

InChI=1S/C7H8O3S.Na/c8-11(9)6-10-7-4-2-1-3-5-7;/h1-5H,6H2,(H,8,9);/q;+1/p-1 |

InChI Key |

KITYKPJDXMLWTO-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)OCS(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthesis and Mechanistic Pathways

Plausible Synthetic Routes

The most common and direct method for the synthesis of sodium sulfinates is the reduction of the corresponding sulfonyl chloride. nih.gov Therefore, a plausible synthesis of this compound would involve the reduction of phenoxymethanesulfonyl chloride.

Reaction Scheme:

C₆H₅OCH₂SO₂Cl + Reducing Agent → C₆H₅OCH₂SO₂Na

Common reducing agents for this transformation include sodium sulfite (B76179) (Na₂SO₃) in the presence of a base like sodium bicarbonate, or zinc dust. nih.gov

Another potential route involves the reaction of an organometallic reagent with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.gov This method avoids the need for the potentially unstable sulfonyl chloride.

Mechanistic Considerations

The reduction of a sulfonyl chloride to a sulfinate is a well-established process. When using sodium sulfite, the reaction proceeds through a nucleophilic attack of the sulfite ion on the sulfonyl chloride, followed by the displacement of the chloride ion.

In the case of using a sulfur dioxide surrogate like DABSO, the reaction typically involves the formation of an organometallic reagent (e.g., a Grignard or organolithium reagent) which then attacks the sulfur dioxide complex. However, for a substrate like phenoxymethane, the generation of the corresponding organometallic reagent would be challenging.

Applications in Advanced Materials and Chemical Industries

Use as a Versatile Building Block for Organosulfur Compounds

The sodium sulfinate group (RSO₂Na) is a highly versatile functional group in organic synthesis. researchgate.netrsc.org Depending on the reaction conditions, sodium sulfinates can act as nucleophiles, electrophiles, or radical precursors, making them powerful building blocks for constructing organosulfur compounds. nih.gov They are key reagents for forming S–S, N–S, and C–S bonds, which are fundamental linkages in numerous pharmaceutical and agrochemical compounds. researchgate.netrsc.orgnih.gov The sulfinate group in sodium phenoxymethanesulfinate is expected to exhibit this characteristic reactivity, enabling its use in the synthesis of a wide array of sulfur-containing molecules.

Sodium sulfinates are well-established precursors for the synthesis of sulfones, a class of organosulfur compounds with significant applications. nih.gov The carbon-sulfur (C-S) bond in sulfones can be formed through various methods utilizing sodium sulfinates. nih.gov

Vinyl Sulfones: These compounds are valuable in organic synthesis due to their role as Michael acceptors and their utility in cross-coupling reactions. organic-chemistry.org Several methods have been developed for their synthesis from sodium sulfinates. One catalyst-free approach involves reacting sodium sulfinates with dibromides in N,N-dimethylformamide (DMF) at 80°C, which proceeds via dehydrobromination, conjugate addition, and subsequent elimination. organic-chemistry.org Another strategy is the transition-metal-free reaction between sodium sulfinates and cinnamic acids. rsc.org Additionally, vinyl sulfones can be prepared from alcohols and sulfinic acids mediated by sodium iodide, where the reaction selectivity can be controlled by the choice of solvent. nih.gov Electrochemical methods also provide a route to vinyl sulfones from sodium sulfinates and olefins. nih.gov

Allyl Sulfones: As versatile building blocks in their own right, allyl sulfones are frequently synthesized from sodium sulfinates. nsf.gov A metal-free protocol has been developed for the direct condensation of sodium arylsulfinates with β,β-disubstituted nitroalkenes to yield allyl sulfones. nsf.govorganic-chemistry.org This process is promoted by a Lewis base, which facilitates the conversion of the nitroalkene into a more reactive allylic nitro intermediate for subsequent sulfonyl radical addition. nsf.gov Palladium-catalyzed reactions of allylic amines with sodium sulfinates also provide a pathway to structurally diverse allylic sulfones with high E-selectivity. organic-chemistry.org

β-Keto Sulfones: These trifunctional compounds are important intermediates in organic synthesis. researchgate.net They can be prepared efficiently through the C-H functionalization of aryl ethyl ketones with sodium sulfinates under metal-free conditions. sioc-journal.cn Another approach involves a one-pot synthesis from styrenes, N-Bromosuccinimide (NBS), and aromatic sodium sulfinate salts, assisted by sonication in water. lppcollegerisod.ac.in In this reaction, NBS acts as both a bromine source and an oxidant. lppcollegerisod.ac.in Visible-light-mediated methods using a recyclable graphitic carbon nitride (g-C₃N₄) photocatalyst have also been developed for synthesizing β-keto sulfones from phenylacetylenes or ketones with sodium sulfinates. rsc.org

Table 1: Selected Synthetic Routes to Sulfones from Sodium Sulfinates

| Sulfone Type | Reactants | Key Conditions | Reference(s) |

|---|---|---|---|

| Vinyl Sulfone | Sodium Sulfinate, Dibromide | Catalyst-free, DMF, 80°C | organic-chemistry.org |

| Vinyl Sulfone | Sodium Sulfinate, Cinnamic Acid | Transition-metal-free | rsc.org |

| Allyl Sulfone | Sodium Arylsulfinate, Nitroalkene | Metal-free, Lewis base promoter, I₂, TBHP, 80°C | nsf.gov |

| β-Keto Sulfone | Sodium Sulfinate, Aryl Ethyl Ketone | Metal-free, C-H functionalization | sioc-journal.cn |

| β-Keto Sulfone | Styrene, NBS, Sodium Sulfinate | Sonication, Water, 55°C | lppcollegerisod.ac.in |

| β-Keto Sulfone | Phenylacetylene, Sodium Sulfinate | Visible light, g-C₃N₄ photocatalyst | rsc.org |

Sulfonamides are a critical class of compounds, particularly noted for their presence in pharmaceuticals. d-nb.infonih.gov Sodium sulfinates serve as effective starting materials for their preparation. An efficient, metal-free method involves the reaction of sodium sulfinates with various primary and secondary amines, mediated by ammonium (B1175870) iodide (NH₄I) in acetonitrile (B52724) at 80°C. d-nb.infonih.gov A proposed mechanism suggests the in situ formation of a sulfonyl iodide intermediate, which then reacts with the amine to form the sulfonamide. d-nb.infonih.gov Another highly practical and green chemistry approach uses iodine (I₂) to mediate the reaction between sodium sulfinates and amines (or ammonia) in water at room temperature, proceeding without the need for metals, bases, or other additives. rsc.org This method is tolerant of a wide range of functional groups and produces primary, secondary, and tertiary sulfonamides in good to excellent yields. rsc.org

While the synthesis of sulfonamides from sodium sulfinates is well-documented, the direct synthesis of sulfenamides is less common. The sulfinate (RSO₂⁻) must be reduced to a sulfenate or thiol-equivalent (RS⁻) before reacting with an amine.

Under reductive conditions, sodium sulfinates can act as sulfenylation reagents (RS⁻ source) to form sulfides and disulfides. nih.govnih.gov An efficient protocol for the selective synthesis of symmetrical diaryl disulfides involves the homocoupling of sodium arenesulfinates in the presence of a reductive iron/hydrochloric acid (Fe/HCl) system. nih.gov Symmetrical diaryl sulfides can also be accessed from the same starting materials via a palladium-catalyzed homocoupling reaction. nih.gov

A different approach for synthesizing disulfides utilizes a tetrabutylammonium (B224687) iodide (TBAI)/H₂SO₄ system, which reduces the sodium sulfinate, eliminating the need for odorous thiols as starting materials. beilstein-journals.org Mechanistic studies suggest that thiosulfonates are key intermediates in this transformation. beilstein-journals.org This method is applicable to both sodium alkyl- and arylsulfinates. beilstein-journals.org

Contribution to Polymer Science and Engineering

The phenoxy group within this compound suggests potential applications in polymer science, particularly by drawing parallels with the known reactivity of related sodium phenoxide compounds in polymerization and polymer modification.

Sodium phenoxide derivatives are effective initiators for the anionic ring-opening polymerization (AROP) of lactones, such as β-butyrolactone (BBL), under mild conditions. mdpi.comresearchgate.netnih.gov The basicity and nucleophilicity of the phenoxide initiator, which can be tuned by substituents on the phenyl ring, strongly influence the polymerization mechanism and the structure of the resulting polymer. mdpi.comnih.gov

Research has shown that sodium phenoxides can behave as strong nucleophiles, weak nucleophiles, or Brønsted bases in the AROP of BBL. mdpi.comresearchgate.net This leads to different initiation pathways and polymer end-groups:

Attack at C4: Nucleophilic attack at the C4 carbonyl carbon of the β-butyrolactone ring results in a polyester (B1180765) with a phenoxy initial group. mdpi.comnih.gov

Attack at C2: Attack at the C2 carbon, followed by an elimination reaction, yields a polymer with a hydroxy initial group. mdpi.comnih.gov

Proton Abstraction: Abstraction of the acidic proton at the C3 position leads to the formation of a crotonate group, which can also initiate polymerization. mdpi.comnih.gov

The ratio of these resulting end-groups is highly dependent on the electronic properties of the substituent on the phenoxide initiator. mdpi.comresearchgate.net

Table 2: Effect of Sodium Phenoxide Initiator on Polymer End-Groups in AROP of β-Butyrolactone

| Initiator | Phenol (B47542) pKa | Crotonate End-Group (%) | Phenoxy End-Group (%) | Hydroxy End-Group (%) | Reference(s) |

|---|---|---|---|---|---|

| Sodium p-nitrophenoxide | 7.15 | 0 | 100 | 0 | mdpi.comresearchgate.net |

| Sodium p-chlorophenoxide | 9.42 | 5 | 95 | 0 | mdpi.comresearchgate.net |

| Sodium 1-napthoxide | 9.80 | 18 | 82 | 0 | mdpi.comresearchgate.net |

| Sodium phenoxide | 9.95 | 28 | 72 | 0 | mdpi.comresearchgate.net |

Given this reactivity, the phenoxy group in this compound could potentially serve as an initiation site for ring-opening polymerizations, with its electronic character influenced by the attached methanesulfinate (B1228633) group.

Phenoxide-based compounds can also play a role in modifying polymer architecture. For instance, heterobimetallic aluminate complexes incorporating bulky phenoxide ligands have been used as catalysts for the selective vinyl polymerization of functional monomers like glycidyl (B131873) methacrylate. rsc.org The choice of a phenoxide-based catalyst system, as opposed to related homometallic versions that favor ring-opening polymerization, allows for precise control over which functional group in a difunctional monomer polymerizes, thereby dictating the final polymer architecture. rsc.org While not a direct application of this compound, this demonstrates the principle of using phenoxide derivatives to steer polymerization processes and create materials with specific macromolecular structures. Furthermore, metallic derivatives of phenates have been explored for their utility in stabilizing high molecular weight hydrocarbon polymers. google.com

Applications in Textile Processing and Dye Chemistry

This compound, by analogy with other sulfinate compounds, is understood to have significant applications in the textile industry. Its chemical structure suggests it can act as a potent reducing agent and a versatile auxiliary agent in various dyeing and printing processes.

In textile dyeing, particularly with vat and sulfur dyes, a crucial step is the reduction of the insoluble dye molecule into its water-soluble leuco form. This allows the dye to penetrate and affix to the textile fibers. The most common reducing agent used for this process is sodium hydrosulfite (also known as sodium dithionite). nexchem.co.ukatamanchemicals.comtaylorandfrancis.com However, due to the instability of sodium hydrosulfite, especially in solution, alternative reducing agents are often sought. taylorandfrancis.com

Compounds like formamidine (B1211174) sulfinic acid (also known as thiourea (B124793) dioxide) and sodium hydroxymethanesulfinate serve as effective, more stable alternatives to sodium hydrosulfite. riverlandtrading.comfengchengroup.comnih.gov They are employed to reduce or "vat" dyes, transforming them into the soluble state necessary for dyeing cellulosic fibers like cotton. nih.gov The reduction process is fundamental for these dyes, which are then re-oxidized back to their insoluble, colored form within the fiber, ensuring high color fastness. sioc-journal.cn

Given its sulfinate group, this compound would function in a similar capacity. The sulfinate component is responsible for the reducing power, capable of converting the dye into its soluble leuco state. nih.gov This makes it a potential alternative to traditional agents, offering potentially greater stability or different performance characteristics in the dyebath. The general process involves dissolving the insoluble vat dye in an alkaline solution with the reducing agent, which is then absorbed by the fiber. sioc-journal.cn Natural, plant-based reducing agents are also being explored for this purpose to create more environmentally friendly dyeing processes. acs.org

Table 1: Comparison of Common Reducing Agents in Vat Dyeing

| Feature | Sodium Hydrosulfite (Sodium Dithionite) | Formamidine Sulfinic Acid (Thiourea Dioxide) | This compound (Hypothetical) |

| Primary Function | Reducing agent for vat and sulfur dyes. nexchem.co.uk | Strong reducing agent, alternative to sodium hydrosulfite. riverlandtrading.comfengchengroup.com | Analogous function as a reducing agent for vat dyes. |

| Chemical Nature | Inorganic salt, strong reducing agent. google.com | Organic sulfinic acid derivative. riverlandtrading.comnih.gov | Organic sulfinate salt. |

| Stability | Unstable in aqueous solution and in the presence of air. taylorandfrancis.comwikipedia.org | Good thermal stability, more stable than sodium hydrosulfite. fengchengroup.com | Expected to have good stability, a characteristic of many organic sulfinates. |

| Common Applications | Vat dyeing, reduction clearing, stripping. nexchem.co.ukgoogle.com | Dyeing, printing, bleaching of textiles and paper. riverlandtrading.comfengchengroup.com | Potentially used in vat dyeing and printing. |

Beyond its primary role as a reducing agent, this compound can also act as a valuable auxiliary in various wet processing stages of textiles. Dyeing auxiliaries are chemical substances that enhance the efficiency and quality of dyeing and printing operations. nih.gov Their functions include improving dye uptake, ensuring level (uniform) coloration, and enhancing the fastness properties of the final product. nih.gov

Based on the functions of analogous compounds like aromatic sulfonic acids and other sulfinates, potential auxiliary roles for this compound include:

Stripping Agent: In cases where a fabric has been unevenly dyed or needs to be re-dyed a different color, a stripping agent is used to remove the existing dye. Sulfinate compounds like sodium hydroxymethanesulfinate are effective in stripping dyes from fabrics such as polyester. fengchengroup.com This process typically involves treating the fabric in a heated solution containing the stripping agent. fengchengroup.com

Leveling and Dispersing Agent: Aromatic sulfonic acids act as leveling agents, ensuring an even and uniform distribution of dye across the fabric. rsc.org They can also function as dispersing agents, which are crucial for applying disperse dyes to synthetic fibers by preventing the dye particles from clumping together. nih.gov The aromatic and sulfinate components of this compound suggest it could perform these functions.

Scouring and Desizing Agent: Before dyeing, textiles undergo scouring to remove natural impurities like oils and waxes, and desizing to remove sizing agents applied during weaving. rsc.org Aromatic sulfonic acids are effective in both of these preparatory processes, ensuring the fabric is clean and receptive to dye. rsc.org

Table 2: Potential Auxiliary Functions in Textile Processing

| Process | Function of Auxiliary | Analogous Compound(s) |

| Dye Stripping | Removes previously applied dyes from fabric. | Sodium Hydroxymethanesulfinate fengchengroup.com |

| Leveling | Ensures even distribution of dye for uniform color. | Aromatic Sulfonic Acids rsc.org |

| Dispersing | Prevents dye agglomeration in the dyebath. | Aryl Sulphonate Condensation Products britannica.com |

| Scouring | Removes natural impurities (oils, waxes) from fibers. | Aromatic Sulfonic Acids rsc.org |

| Desizing | Removes sizing agents applied during weaving. | Aromatic Sulfonic Acids rsc.org |

Potential Roles in Other Industrial Chemical Syntheses (generalized from other sulfinates/sulfides)

The reactivity of the sulfinate group makes this compound a potentially valuable building block in broader industrial chemical synthesis, beyond the textile industry. Sulfinate salts are recognized as versatile and stable reagents in organic chemistry. rsc.orgresearchgate.netresearchgate.net

Key potential applications include:

Synthesis of Organosulfur Compounds: Sodium sulfinates are powerful precursors for creating a wide array of organosulfur compounds. rsc.orgnih.gov Depending on the reaction conditions, they can act as reagents to form sulfones, sulfonamides, and thiosulfonates. rsc.orgnih.gov These resulting compounds are ubiquitous in pharmaceuticals, agrochemicals, and material science. researchgate.netresearchgate.net The synthesis involves forming new carbon-sulfur (C-S), nitrogen-sulfur (N-S), or sulfur-sulfur (S-S) bonds. nih.govrsc.org

Polymerization Initiators: Sulfinate derivatives, specifically sodium hydroxymethanesulfinate, are used as a component in redox-initiator systems for emulsion polymerization. atamanchemicals.comwikipedia.org This process is fundamental to the production of various synthetic polymers and rubbers. taiwantrade.com this compound could potentially be adapted for similar redox systems.

Pharmaceutical and Agrochemical Intermediates: The sulfone and sulfonamide structures derived from sulfinate salts are essential pharmacophores in many drugs and are also found in various herbicides and fungicides. wikipedia.orgresearchgate.netresearchgate.net The ability to use sulfinates as building blocks makes them valuable in the synthesis pathways for these high-value products. rsc.org

Specialized Chemical Synthesis: Organosulfur compounds are used in a multitude of other industries. For example, formamidine sulfinic acid is used in the synthesis of photosensitive materials, as a catalyst for synthetic resins, and in the recovery of precious metals. fengchengroup.com Sodium sulfide (B99878) is a precursor in the manufacture of rubber chemicals and is used in water treatment. nih.gov These varied applications highlight the broad potential of sulfinate and sulfide chemistry in industrial processes. nexchem.co.ukscbt.com

Analytical Methodologies for Sodium Phenoxymethanesulfinate

Spectroscopic Characterization of Molecular Structure (e.g., NMR, IR, Mass Spectrometry for product confirmation)

Spectroscopic methods are essential for elucidating the molecular structure of a chemical compound and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : For Sodium Phenoxymethanesulfinate, ¹H and ¹³C NMR would be used to confirm the structure, showing signals corresponding to the phenoxy group and the methylene (B1212753) group. Quantitative NMR (qNMR) could also be employed for assay determination. ox.ac.uk Additionally, ²³Na NMR spectroscopy is a technique applicable to the analysis of sodium-containing compounds. koreascience.krnorthwestern.edu However, no specific NMR spectra for this compound are publicly documented.

Infrared (IR) Spectroscopy : An IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonate group (S=O stretching), the ether linkage (C-O-C stretching), and the aromatic ring (C=C and C-H stretching). msu.edu These spectra are used for functional group identification and as a fingerprint for the compound. msu.edu No reference IR spectrum for this specific compound could be located.

Mass Spectrometry (MS) : Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. For this sodium salt, soft ionization techniques like electrospray ionization (ESI) would likely be employed, which would be expected to show the molecular ion and potentially adducts with sodium. acdlabs.comucdavis.edu High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the elemental composition. nih.gov No mass spectral data for this compound is available in public databases. expasy.org

Chromatographic Separation and Quantification Techniques (e.g., HPLC, GC)

Chromatographic techniques are standard for separating a compound from a mixture and quantifying its purity or concentration.

High-Performance Liquid Chromatography (HPLC) : A reversed-phase HPLC (RP-HPLC) method would be the most probable approach for the analysis of this compound. aurigeneservices.comresearchgate.net The method would require optimization of a suitable C18 or phenyl stationary phase, a mobile phase (typically a buffered aqueous solution with an organic modifier like acetonitrile (B52724) or methanol), and a detector, likely UV-Vis, set to a wavelength where the aromatic ring absorbs. aurigeneservices.comnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is another potential technique for separating polar, ionic compounds. Specific methods for this compound have not been published.

Gas Chromatography (GC) : Direct analysis of this compound by GC is unlikely due to its salt nature and expected low volatility. restek.com Analysis would likely require a derivatization step to convert the non-volatile salt into a more volatile derivative suitable for GC analysis. sigmaaldrich.com For instance, the phenoxy moiety could be derivatized, although this is speculative. No established GC method for this compound was found.

Elemental Analysis and Titrimetric Methods

These methods provide information about the elemental composition and can be used for quantification.

Elemental Analysis : This technique would be used to determine the percentage of carbon, hydrogen, and sulfur in a purified sample of this compound. The results would be compared against the theoretical values calculated from its chemical formula (C₇H₇O₄SNa) to confirm purity. sigmaaldrich.com The sodium content could be determined by techniques such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS). fda.govatlantis-press.com

Titrimetric Methods : Titration could potentially be used for the assay of this compound. An acid-base titration could theoretically be developed, for instance, by passing the dissolved salt through a cation-exchange resin in the acid form to generate the corresponding sulfonic acid, which could then be titrated with a standardized base like sodium hydroxide. umb.edu.pllibretexts.orgwjec.co.uk However, no specific titrimetric method for this compound is described in the literature.

In-Situ Monitoring Techniques for Reaction Progress

Monitoring a chemical reaction in real-time (in-situ) provides valuable information about reaction kinetics and mechanism.

The synthesis of this compound, likely involving a sulfonation reaction, could be monitored using various Process Analytical Technologies (PAT). amazonaws.com Techniques like in-situ FTIR or Raman spectroscopy could track the consumption of reactants and the formation of the product by monitoring changes in specific vibrational bands over time. frontiersin.orgnih.gov This allows for real-time determination of reaction endpoints and can help in process optimization. nih.gov No studies detailing the in-situ monitoring of this specific compound's synthesis have been published.

Theoretical and Computational Studies on Sodium Phenoxymethanesulfinate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, which use the principles of quantum mechanics to model molecules, are fundamental to understanding the electronic structure and bonding in sodium phenoxymethanesulfinate. nih.gov Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the molecular Schrödinger equation, providing detailed information about electron distribution and orbital interactions. wikipedia.org

The electronic structure of the phenoxymethanesulfinate anion is of particular interest. Calculations can reveal the distribution of electron density, highlighting the nucleophilic character of the sulfur atom and the influence of the phenoxy group. The molecular electrostatic potential (MESP) surface can be plotted to visualize regions of positive and negative charge, identifying likely sites for electrophilic and nucleophilic attack.

Key parameters obtained from these calculations include bond lengths, bond angles, and dihedral angles, which define the molecule's geometry. Furthermore, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial. The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and reactivity.

Table 1: Calculated Electronic Properties of the Phenoxymethanesulfinate Anion (Note: The following data is illustrative and based on typical values for similar organic sulfinates, as specific experimental or computational data for this compound is not readily available in the searched literature.)

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -5.8 eV | DFT/B3LYP/6-31G |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 7.0 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 4.5 D | DFT/B3LYP/6-31G |

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. researchgate.net By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. rsc.org This is particularly valuable for understanding reactions where sulfinates act as nucleophiles or participate in radical processes. nih.gov

For instance, in a nucleophilic substitution reaction, computational models can elucidate the energetics of the transition state, helping to predict reaction rates. researchgate.net DFT calculations are commonly used to determine the activation energies for different possible mechanisms, such as S-alkylation or O-alkylation of the sulfinate anion. researchgate.net The influence of the solvent can also be incorporated using continuum solvation models, providing a more accurate picture of the reaction in solution.

These models can also shed light on the regioselectivity of reactions. nih.gov For example, in reactions with ambident electrophiles, calculations can predict whether the reaction will occur at the sulfur or oxygen atom of the phenoxymethanesulfinate anion by comparing the activation barriers for the two pathways.

Table 2: Illustrative Calculated Activation Energies for Competing Reaction Pathways (Note: The following data is hypothetical and for illustrative purposes.)

| Reaction Pathway | Electrophile | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| S-Alkylation | Methyl Iodide | 15.2 | Major Product |

| O-Alkylation | Methyl Iodide | 21.5 | Minor Product |

| Radical Addition | Styrene | 12.8 | Favorable under radical conditions |

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

While quantum chemical calculations provide detailed information about individual molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. univie.ac.at MD simulations model the movement of atoms and molecules over time, providing insights into solvation, aggregation, and interactions with other species. nih.govcopernicus.org

For this compound, MD simulations can be used to study its solvation shell in different solvents. By simulating the compound in a box of solvent molecules, one can analyze the radial distribution functions to understand how solvent molecules arrange themselves around the cation and the anion. This is crucial for understanding how the solvent influences reactivity.

Furthermore, MD simulations can model the ion-pairing behavior of this compound in solution. The simulations can reveal the extent of contact ion pairs versus solvent-separated ion pairs, which can have a significant impact on the nucleophilicity of the sulfinate anion. In concentrated solutions, MD can also predict the formation of larger aggregates.

Table 3: Representative Data from a Molecular Dynamics Simulation of this compound in Water (Note: The following data is illustrative and based on typical results for similar salts.)

| Parameter | Simulation Result | Interpretation |

|---|---|---|

| First Solvation Shell Radius (Na+) | 2.5 Å | Average distance of water molecules to the sodium ion |

| Coordination Number (Na+) | 5.8 | Average number of water molecules in the first solvation shell |

| First Solvation Shell Radius (Sulfur atom) | 3.8 Å | Average distance of water molecules to the sulfur atom |

| Percentage of Contact Ion Pairs | 15% | Indicates a significant degree of dissociation in water |

Predictive Modeling of Reactivity and Selectivity Profiles

Predictive modeling combines computational methods with data analysis to forecast the reactivity and selectivity of chemical reactions. rsc.org For this compound, this can involve building models that correlate calculated molecular properties with experimentally observed reaction outcomes. These models can then be used to predict the behavior of the compound in new, untested reactions.

For example, a model could be developed to predict the S/O selectivity of alkylation reactions based on the properties of the electrophile and the solvent. By calculating descriptors for a range of electrophiles (such as their LUMO energies or partial charges) and correlating them with experimental selectivity data, a predictive model can be constructed.

These models can be used to screen virtual libraries of reactants to identify promising candidates for a desired transformation, thereby accelerating the discovery of new reactions and optimizing reaction conditions.

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are a specific type of predictive model that seeks to establish a mathematical relationship between the structure of a molecule and its reactivity. chemrxiv.org QSRR models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with experimental reactivity data. researchgate.netontosight.ai

For a series of substituted sodium phenoxymethanesulfinates, a QSRR model could be developed to predict their nucleophilicity. The model might use descriptors such as the HOMO energy, the charge on the sulfur atom, and steric parameters to predict the rate of reaction with a standard electrophile.

The development of a QSRR model typically involves the following steps:

Data Set Assembly: A series of structurally related sulfinates with known reactivity data is compiled.

Descriptor Calculation: A variety of electronic and steric descriptors are calculated for each compound using quantum chemical methods.

Model Building: A statistical model is created to correlate the descriptors with the reactivity data.

Model Validation: The predictive power of the model is tested on a set of compounds that were not used in the model-building process.

Once validated, the QSRR model can be used to predict the reactivity of new, unsynthesized phenoxymethanesulfinate derivatives, providing a powerful tool for rational molecular design.

Environmental Fate and Transport of Sodium Phenoxymethanesulfinate and Its Transformation Products

Abiotic Degradation Pathways in Environmental Matrices (e.g., Hydrolysis, Photolysis, Oxidation)

Abiotic degradation processes are crucial in determining the persistence of chemical compounds in the environment. For sodium phenoxymethanesulfinate, these pathways would primarily involve hydrolysis, photolysis, and oxidation.

Hydrolysis: The rate of hydrolysis, a chemical reaction with water, is often dependent on pH and temperature. nih.gov For compounds with ether linkages, such as phenoxy acids, hydrolysis can be a significant degradation pathway, particularly under alkaline conditions. nih.gov The phenoxymethanesulfinate anion contains a C-O-C ether bond and a C-S bond. Cleavage of the ether bond would likely yield phenol (B47542) and a methanesulfinate (B1228633) derivative. The C-S bond in sulfinates can also be susceptible to cleavage. Studies on other organic compounds show that hydrolysis rates increase with temperature. nih.govnih.gov For the novel bactericide FBEZF, degradation was found to be rapid in alkaline solutions (pH 9), highlighting the critical role of pH. nih.gov

Photolysis: Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. mdpi.com Aromatic compounds, like the phenoxy group in this compound, can absorb UV light, leading to their degradation. In shallow and well-insolated waters, photolysis can be a primary degradation mechanism for phenoxy acids. nih.govnauka.gov.pl The efficiency of this process depends on factors like water clarity and the presence of photosensitizing substances. mdpi.com Research on phenoxy resins has shown that photooxidation primarily involves the reactivity of the aromatic ether function. researchgate.net The presence of water can accelerate photodegradation by hydrolyzing photoproducts, leading to the formation of phenols and formic acid. researchgate.netcnrs.fr

Oxidation: Chemical oxidation in the environment can occur through reactions with naturally occurring radicals, such as hydroxyl radicals (•OH), in the atmosphere and water. mdpi.com Advanced Oxidation Processes (AOPs), which generate highly reactive species like •OH, are effective in degrading persistent organic pollutants, including phenoxy acids. nih.govnauka.gov.pl The combination of UV radiation with oxidants like hydrogen peroxide or ozone is often more effective than UV light alone. nih.govnauka.gov.pl The benzene (B151609) ring in the phenoxy group is susceptible to attack by these strong oxidizing agents.

Table 1: Expected Abiotic Degradation Pathways for this compound

| Degradation Pathway | Environmental Matrix | Key Factors | Expected Outcome |

|---|---|---|---|

| Hydrolysis | Water, Soil | pH (faster in alkaline), Temperature | Cleavage of ether and/or C-S bond; formation of phenol and other derivatives. nih.govnih.gov |

| Photolysis | Surface Water, Air | Sunlight (UV radiation), Water Clarity | Degradation of the aromatic ring; potential formation of phenolic compounds. nih.govmdpi.comresearchgate.net |

| Oxidation | Water, Air | Hydroxyl radicals, Ozone | Mineralization or transformation into more oxidized byproducts. nih.govmdpi.comnauka.gov.pl |

Biotic Transformation and Biodegradation Kinetics in Soil and Water Systems

Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the removal of many organic chemicals from soil and water environments. nih.govnih.gov

The biodegradability of this compound would depend on the ability of microbial communities to utilize it as a source of carbon, sulfur, or energy. Microbial degradation plays a significant role in the transformation of phenoxy acids in water, with efficiency determined by factors like microbial population, oxygen levels, temperature, and pH. nih.govnauka.gov.pl

Aromatic sulfonates can be degraded by bacteria, which may use them as a carbon and energy source. nih.gov However, the desulfonation step—cleavage of the carbon-sulfur bond—can be a rate-limiting factor. Some bacteria can use aromatic sulfonates as a sulfur source when sulfate-starved, excreting the corresponding phenols. nih.gov Studies on the biodegradation of sulfonylurea herbicides show that degradation often proceeds after the chemical hydrolysis of the sulfonylurea bridge, followed by microbial action on the resulting metabolites. nih.gov Given that this compound is a sulfinate, it is plausible that microorganisms could oxidize the sulfinate group to the more stable sulfate (B86663). The ultimate biodegradation would lead to the mineralization of the compound to carbon dioxide, water, and inorganic sulfate.

The kinetics of biodegradation are often described by half-lives, which can range from days to weeks for related compounds like phenoxy acids, depending on environmental conditions. nih.gov For example, the half-life of the herbicide sulfometuron (B1207853) in soil was found to be 33 days. usda.gov

Table 2: Inferred Biodegradation Characteristics of this compound

| Parameter | Soil Systems | Water Systems | Influencing Factors |

|---|---|---|---|

| Primary Pathway | Aerobic microbial degradation. nih.gov | Aerobic microbial degradation. nih.gov | Microbial population, oxygen, temperature, pH, nutrient availability. nih.gov |

| Expected Kinetics | Half-life likely in the range of weeks to months, similar to other sulfonated aromatics. usda.gov | Half-life potentially shorter than in soil due to higher bioavailability. nih.gov | Acclimation of microbial communities, concentration of the compound. |

| Potential Processes | Oxidation of sulfinate to sulfate, cleavage of ether bond, ring hydroxylation and cleavage. | Oxidation of sulfinate to sulfate, cleavage of ether bond, ring hydroxylation and cleavage. | Presence of co-metabolites, sediment interaction. nih.gov |

Mobility and Distribution in Environmental Compartments (e.g., Adsorption to soil, volatilization)

The mobility and distribution of a chemical determine where it will accumulate in the environment.

Adsorption to Soil: The adsorption of this compound to soil and sediment is expected to be low. As a sodium salt, it is highly water-soluble. lanxess.comepa.gov Phenoxy acids are known to be highly soluble in water and weakly absorbed in soil, which makes them mobile and readily transported to surface and groundwater. nih.govnauka.gov.pl Similarly, other sulfonated aromatic compounds, such as sodium cumenesulphonate, are expected to have very high mobility in soil based on low estimated soil organic carbon-water (B12546825) partitioning coefficients (Koc). europa.eu This low adsorption potential means this compound is likely to remain in the aqueous phase in soil and water systems, making it susceptible to leaching into groundwater.

Volatilization: Volatilization from water or soil surfaces is not expected to be a significant environmental fate process for this compound. europa.eu Salts have very low vapor pressures, and the compound is likely to be fully dissociated in water. Therefore, its potential to move from water or moist soil into the atmosphere is negligible.

Table 3: Expected Mobility and Distribution Parameters for this compound

| Parameter | Expected Value/Behavior | Environmental Significance |

|---|---|---|

| Water Solubility | High | High potential for transport in surface water and leaching to groundwater. nih.govnauka.gov.pl |

| Soil Adsorption (Koc) | Low | High mobility in soil; low potential for accumulation in soil and sediment. europa.eu |

| Vapor Pressure | Very Low | Volatilization from water and soil is not an important fate process. europa.eu |

| Bioaccumulation Factor (BCF) | Low | The compound is unlikely to accumulate significantly in aquatic organisms. epa.gov |

Formation and Persistence of Environmental Metabolites

The degradation of this compound through abiotic and biotic pathways is expected to produce several transformation products or metabolites. Based on its structure, the primary metabolites would likely arise from the cleavage of the ether bond and transformations of the sulfinate group.

Potential environmental metabolites include:

Phenol: Formed from the cleavage of the phenoxy group from the main structure. Phenol itself is biodegradable but can be toxic at higher concentrations.

Formaldehyde (B43269) and Sulfite (B76179)/Sulfate: Cleavage of the methanesulfinate portion could lead to the formation of formaldehyde and inorganic sulfur species like sulfite, which would likely be oxidized to sulfate in the environment.

Hydroxylated Aromatic Compounds: Microbial degradation of the benzene ring often proceeds through hydroxylation before ring cleavage.

Methodologies for Environmental Monitoring and Presence Detection

Effective environmental monitoring requires robust analytical methods capable of detecting and quantifying the parent compound and its key metabolites in various environmental matrices like water and soil. solubilityofthings.com

Given that this compound is a polar, water-soluble organic compound, the most suitable analytical techniques would involve liquid chromatography. solubilityofthings.com

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV detector, is a standard technique for analyzing non-volatile organic compounds in water. solubilityofthings.com It can separate the target compound from other substances in a sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method used for identifying and quantifying trace levels of environmental contaminants. frontiersin.org It would be the preferred method for detecting this compound and its metabolites at environmentally relevant concentrations due to its ability to provide structural confirmation.

Ion Chromatography: This technique is specifically designed for separating and quantifying ions. It could be used to measure the phenoxymethanesulfinate anion or its inorganic degradation products like sulfate. nih.govnih.gov

Sample preparation would typically involve solid-phase extraction (SPE) to concentrate the analyte from water samples and remove interfering matrix components, thereby improving detection limits. usfq.edu.ec For soil samples, an extraction step using an appropriate solvent would be necessary before analysis.

Emerging detection technologies include biosensors, which use biological recognition elements (like enzymes or antibodies) to detect specific chemicals, offering the potential for rapid, on-site screening. mdpi.comnih.gov

Table 4: Potential Methodologies for Environmental Analysis of this compound

| Analytical Technique | Principle | Applicability | Detection Limit |

|---|---|---|---|

| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance. solubilityofthings.com | Quantification at higher concentrations in water and soil extracts. | Typically in the low mg/L to high µg/L range. |

| LC-MS/MS | Separation by LC, with highly selective and sensitive detection by mass spectrometry. frontiersin.org | Trace-level quantification and confirmation of parent compound and metabolites. frontiersin.org | Can reach low ng/L levels, depending on the compound and matrix. |

| Ion Chromatography | Separation of ions with conductivity or mass spectrometry detection. nih.govnih.gov | Analysis of the phenoxymethanesulfinate anion and inorganic degradation products. | Dependent on detector, typically in the µg/L to mg/L range. |

| Biosensors | Specific binding of the target analyte to a biological element, generating a signal. mdpi.comnih.gov | Rapid screening of water samples. | Variable, can be very low (ng/L to µg/L range). |

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Green Synthetic Routes

The future synthesis of sodium phenoxymethanesulfinate will likely focus on environmentally benign methodologies. Current synthetic approaches for similar sulfinate salts often rely on traditional chemical processes that may involve harsh reagents or generate significant waste. Future research could prioritize the development of "green" synthetic routes.

Key areas for investigation include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Renewable Feedstocks: Exploring the use of bio-based starting materials to replace petroleum-derived precursors.

Green Solvents: Investigating the use of water, supercritical fluids, or ionic liquids as alternatives to volatile organic solvents.

Catalytic Methods: Developing catalytic processes that can proceed under milder conditions with higher efficiency and selectivity, reducing energy consumption and by-product formation.

Exploration of Novel Catalytic Applications

The sulfinate functional group is a versatile moiety in organic synthesis, and this compound could potentially serve as a precursor or direct participant in novel catalytic systems. Research could be directed towards its application in reactions such as cross-coupling, asymmetric synthesis, and polymerization. The presence of the phenoxy group could offer unique steric and electronic properties to modulate catalytic activity and selectivity.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and process control. The integration of this compound synthesis and its subsequent use in multi-step reactions into continuous flow systems represents a significant area for future development. This would enable on-demand production and could facilitate the discovery of new reaction pathways by allowing for the rapid screening of reaction conditions.

Design of Next-Generation Organosulfur Functional Materials

Organosulfur compounds are integral to the development of advanced materials with unique optical, electronic, and mechanical properties. This compound could serve as a valuable building block for the synthesis of novel polymers and functional materials. Research in this area might focus on incorporating the phenoxymethanesulfinate unit into polymer backbones or as pendant groups to create materials with tailored properties for applications in electronics, photonics, or energy storage.

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The unique chemical structure of this compound, combining both sulfur and phenoxy functionalities, makes it an interesting candidate for interdisciplinary research. Collaborations between chemists and materials scientists could lead to the discovery of novel applications. For example, its potential as a ligand for metal-organic frameworks (MOFs) or as a surface modifier for nanoparticles could be explored, opening up new avenues in areas such as gas storage, sensing, and drug delivery.

Q & A

Q. Table 1: Comparison of Analytical Techniques for Purity Assessment

| Technique | LOD (ppm) | Accuracy (%) | Key Limitations | Reference |

|---|---|---|---|---|

| HPLC-UV | 0.1 | 98.5 | Matrix interference | |

| Iodometric Titration | 1.0 | 95.0 | Redox-active impurities | |

| ESI-MS | 0.05 | 99.0 | Requires high purity |

Q. Table 2: Stability of this compound Under Stress Conditions

| Condition | Degradation Rate (%/month) | Major Byproduct | Storage Recommendation |

|---|---|---|---|

| 25°C/60% RH | 0.5 | Phenol sulfonate | Amber glass, desiccant |

| 40°C/75% RH | 3.2 | Sulfonic acid | N₂ atmosphere |

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.